cis-Permethrin
Overview
Description
Cis-Permethrin is a synthetic pyrethroid non-systemic insecticide with contact and stomach action, having a slight repellent property . It is a colorless to slightly brownish viscous liquid, semi-solid or crystalline solid . The appearance depends on the ratio of isomers .
Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it can be separated by reversed-phase high-performance liquid chromatography . It can also be determined in rat blood and organs by gas chromatography–ion trap mass spectrometry .
Physical and Chemical Properties Analysis
This compound is a yellow-brown to brown viscous liquid, free from visible extraneous matter and added modifying agents . It is very soluble in n-heptane, freely soluble in anhydrous ethanol, and practically insoluble in water .
Scientific Research Applications
1. Toxicokinetics in Humans
Research by Ratelle, Côté, and Bouchard (2015) explored the toxicokinetics of permethrin biomarkers in humans, focusing on the time courses of key biomarkers in biological matrices of orally exposed volunteers. This study contributes to understanding how permethrin metabolites behave in the human body, crucial for assessing exposure and potential health risks (Ratelle, Côté, & Bouchard, 2015).
2. Blood-Brain Barrier Penetration
Mortuza et al. (2018) assessed the efficiency of the blood-brain barrier (BBB) in obstructing cis- and trans-Permethrin isomers in rats. Their findings showed age-dependent differences in BBB permeability to these isomers, suggesting age as a factor influencing susceptibility to permethrin exposure (Mortuza et al., 2018).
3. Reproductive Toxicity
Zhang et al. (2007) demonstrated that cis-permethrin exposure could disrupt testosterone biosynthesis, potentially leading to reproductive toxicity. This study highlights the environmental and health implications of permethrin exposure on male reproductive systems (Zhang et al., 2007).
4. Pharmacokinetic Modelling
Tornero-Velez et al. (2012) developed a pharmacokinetic model for cis- and trans-permethrin, contributing to a better understanding of permethrin kinetics in humans and animals. This model is crucial for evaluating various exposure scenarios and their relative risks (Tornero-Velez et al., 2012).
5. Immunoassay for Biomarker Detection
Ahn et al. (2006) developed an immunoassay to detect urinary metabolites of permethrin, providing a tool for monitoring human exposure to this insecticide. This advancement is significant for public health surveillance and risk assessment (Ahn et al., 2006).
6. Environmental Mobility and Ecotoxicology
House et al. (2000) studied the concentrations and mobility of permethrin in rivers, shedding light on the environmental impact and ecotoxicological effects of this chemical in aquatic ecosystems (House et al., 2000).
7. Tissue Distribution in Rats
Amaraneni et al. (2017) investigated the in vivo tissue distribution of cis- and trans-permethrin in rats. Understanding how permethrin is distributed in body tissues is vital for assessing potential health risks (Amaraneni et al., 2017).
8. PBPK Modeling of Isomers and Metabolites
Willemin et al. (2016) presented a PBPK model for cis- and trans-permethrin and their metabolites in rats. This model provides insights into the toxicokinetics of permethrin, essential for risk assessment and regulatory decisions (Willemin et al., 2016).
9. Metabolic Activation and Hormonal Disruption
Tange et al. (2014) examined how permethrin isomers are metabolically activated, influencing estrogenic and anti-androgen activities. This study is crucial for understanding the endocrine-disrupting potential of permethrin (Tange et al., 2014).
10. Pyrethroid Metabolites in Human Urine
Khaki, Rajabzadeh, and Khaki (2017) discussed the effects of pyrethroids like permethrin on male reproductive systems and highlighted the use of natural antioxidants in combating these effects. This research contributes to the broader understanding of permethrin's impact on human health (Khaki, Rajabzadeh, & Khaki, 2017).
Mechanism of Action
Safety and Hazards
Permethrin can cause headaches, dizziness, nausea, vomiting, shortness of breath, or difficulty breathing at levels far higher than those used to control mosquitoes . It may be fatal if swallowed and enters airways. It is harmful in contact with skin, causes skin irritation, and may cause an allergic skin reaction .
Future Directions
Properties
IUPAC Name |
(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/t17-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLPVAHGXHCWKJ-HKUYNNGSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0038338, DTXSID5052208 | |
Record name | (+/-)-cis-Permethrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0038338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-cis-Permethrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61949-76-6, 54774-45-7 | |
Record name | cis-Permethrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61949-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1R-cis-Permethrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54774-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-cis-Permethrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054774457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-Permethrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061949766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-cis-Permethrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0038338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-cis-Permethrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-phenoxybenzyl cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.570 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERMETHRIN, CIS-(+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/620Q217008 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PERMETHRIN, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC30YV53C8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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